Zoliflodacin vs. Ceftriaxone + Azithromycin: Phase 3 Microbiological Cure Rates in Uncomplicated Urogenital Gonorrhea
In the pivotal Phase 3 randomized controlled trial (NCT03959527), a single 3 g oral dose of zoliflodacin demonstrated non-inferior microbiological cure at the urogenital site compared to the current standard-of-care dual therapy (500 mg intramuscular ceftriaxone plus 1 g oral azithromycin) [1]. The trial enrolled 930 patients across 17 sites in 5 countries, with a 2:1 randomization [2].
| Evidence Dimension | Microbiological cure rate at urogenital site (micro-ITT population) |
|---|---|
| Target Compound Data | 90.9% (460/506 participants; 95% CI: 88.1%–93.3%) |
| Comparator Or Baseline | Ceftriaxone 500 mg IM + azithromycin 1 g oral: 96.2% (229/238 participants; 95% CI: 92.9%–98.3%) |
| Quantified Difference | Difference: 5.31% (95% CI: 1.38%–8.65%), meeting the pre-specified 12% non-inferiority margin |
| Conditions | Global Phase 3 RCT; test-of-cure visit at day 6 ± 2 following treatment; agar dilution MIC per CLSI guidelines |
Why This Matters
Procurement of zoliflodacin enables a single-dose oral regimen with statistically non-inferior efficacy to the injectable ceftriaxone-based dual therapy, eliminating the need for intramuscular administration and associated clinic infrastructure.
- [1] Taylor SN, et al. Zoliflodacin versus ceftriaxone plus azithromycin for treatment of uncomplicated urogenital gonorrhoea: an international, randomised, controlled, open-label, phase 3, non-inferiority clinical trial. The Lancet. 2026 Jan 10;407(10524):147-160. doi: 10.1016/S0140-6736(25)01953-1. View Source
- [2] ClinicalTrials.gov. NCT03959527: A Study to Evaluate the Efficacy and Safety of Zoliflodacin in Patients With Uncomplicated Gonorrhoea. Accessed 2026. View Source
